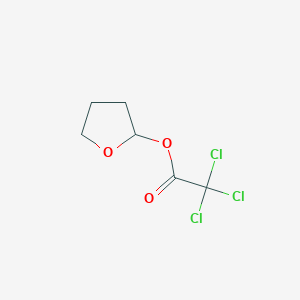
Oxolan-2-yl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-yl trichloroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a trichloroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxolan-2-yl trichloroacetate typically involves the esterification of oxolan-2-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Oxolan-2-yl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxolan-2-ol and trichloroacetic acid.
Reduction: The trichloroacetate group can be reduced to a dichloroacetate or monochloroacetate group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroacetate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Hydrolysis: Oxolan-2-ol and trichloroacetic acid.
Reduction: Oxolan-2-yl dichloroacetate or oxolan-2-yl monochloroacetate.
Substitution: Various substituted oxolan-2-yl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Oxolan-2-yl trichloroacetate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug. The trichloroacetate group can be hydrolyzed in vivo to release the active oxolan-2-ol, which may have therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of oxolan-2-yl trichloroacetate involves its hydrolysis to release oxolan-2-ol and trichloroacetic acid. The oxolan-2-ol can interact with various molecular targets, depending on its specific structure and functional groups. The trichloroacetic acid released can act as a strong acid, influencing the pH and chemical environment in which it is released.
Comparaison Avec Des Composés Similaires
- Oxolan-2-yl dichloroacetate
- Oxolan-2-yl monochloroacetate
- Oxolan-2-yl acetate
Comparison: Oxolan-2-yl trichloroacetate is unique due to the presence of three chlorine atoms in the trichloroacetate group, which imparts distinct chemical properties such as increased reactivity and acidity compared to its dichloroacetate and monochloroacetate counterparts. This makes it particularly useful in reactions requiring strong electrophiles or acids.
Propriétés
Numéro CAS |
64258-35-1 |
|---|---|
Formule moléculaire |
C6H7Cl3O3 |
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
oxolan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H7Cl3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2 |
Clé InChI |
CCZDALYBDYSYID-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
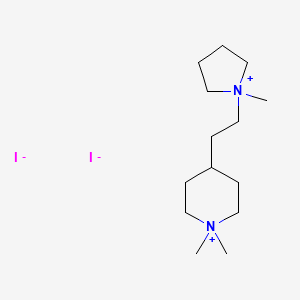

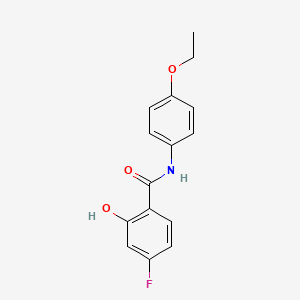
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
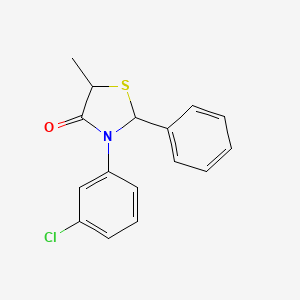
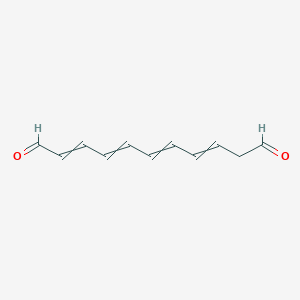
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)

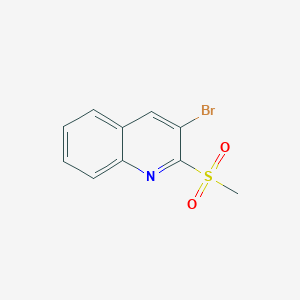
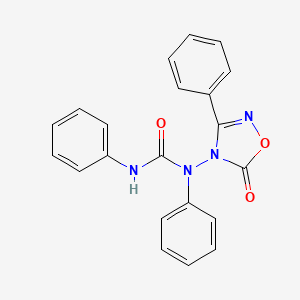
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
